Cas no 2227720-09-2 (3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole)

3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole
- 2227720-09-2
- 3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole
- EN300-1916041
-
- Inchi: 1S/C11H10BrNO/c1-13-8-5-3-2-4-7(8)10(12)11(13)9-6-14-9/h2-5,9H,6H2,1H3/t9-/m0/s1
- InChI Key: WEPUNRTXWGYUIR-VIFPVBQESA-N
- SMILES: BrC1C2C=CC=CC=2N(C)C=1[C@@H]1CO1
Computed Properties
- Exact Mass: 250.99458g/mol
- Monoisotopic Mass: 250.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.5Ų
- XLogP3: 2.2
3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916041-0.05g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.05g |
$1452.0 | 2023-09-17 | ||
Enamine | EN300-1916041-0.1g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.1g |
$1521.0 | 2023-09-17 | ||
Enamine | EN300-1916041-1g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 1g |
$1729.0 | 2023-09-17 | ||
Enamine | EN300-1916041-5g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 5g |
$5014.0 | 2023-09-17 | ||
Enamine | EN300-1916041-10.0g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1916041-2.5g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 2.5g |
$3389.0 | 2023-09-17 | ||
Enamine | EN300-1916041-0.25g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.25g |
$1591.0 | 2023-09-17 | ||
Enamine | EN300-1916041-0.5g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.5g |
$1660.0 | 2023-09-17 | ||
Enamine | EN300-1916041-1.0g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1916041-5.0g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 5g |
$5014.0 | 2023-06-01 |
3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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3. Book reviews
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole
Comprehensive Analysis of 3-Bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole (CAS No. 2227720-09-2)
The compound 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole (CAS No. 2227720-09-2) is a structurally unique indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. With its brominated indole core and epoxide (oxirane) functionality, this molecule serves as a versatile intermediate for synthesizing biologically active compounds. Its chiral (2R)-oxiran-2-yl group further enhances its utility in asymmetric synthesis, aligning with the growing demand for enantioselective drug development.
Recent trends in drug discovery highlight the importance of indole-based scaffolds, which are prevalent in FDA-approved drugs targeting neurological disorders and oncology. Researchers frequently search for "indole derivatives in drug design" or "epoxide reactivity in medicinal chemistry," reflecting the compound's relevance. The bromine substituent at the 3-position enables selective cross-coupling reactions, a feature often explored in "C-H functionalization of heterocycles" studies.
From a synthetic perspective, 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole offers dual reactivity: the oxirane ring undergoes nucleophilic opening for fragment coupling, while the bromoindole moiety participates in metal-catalyzed transformations like Suzuki-Miyaura couplings. This aligns with the "click chemistry" and "late-stage diversification" paradigms dominating current literature. Computational studies suggest its potential as a covalent inhibitor precursor, addressing the rising interest in "targeted covalent drugs."
Stability studies indicate that the compound requires storage under inert conditions due to the oxirane ring's strain, a topic frequently queried as "epoxide stability in storage." Analytical characterization typically employs HPLC chiral separation and X-ray crystallography to confirm the (2R) configuration, techniques often searched alongside "chiral analysis methods."
In green chemistry applications, researchers investigate enzymatic resolutions of racemic mixtures to access this chiral building block, responding to queries about "biocatalysis in API synthesis." Its molecular weight (280.13 g/mol) and lipophilicity (predicted LogP ~2.8) make it suitable for blood-brain barrier penetration studies, connecting to "CNS drug permeability" research hotspots.
Patent landscapes reveal derivatives of 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole in applications ranging from kinase inhibition to neurodegenerative disease modulation. This correlates with search trends for "indole kinase inhibitors" and "small molecule neuroprotectants." The compound's Michael acceptor capability via the epoxide also positions it in "electrophilic pharmacophore" discussions.
As regulatory agencies emphasize stereochemical purity in drug submissions (per ICH Q6A), the (2R) configuration's characterization remains a critical focus area. Analytical method development for this compound often involves "chiral SFC methods" – a technique gaining traction in pharmaceutical QC labs worldwide.
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